molecular formula C14H19N3O2 B1309811 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine CAS No. 957514-04-4

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine

Cat. No.: B1309811
CAS No.: 957514-04-4
M. Wt: 261.32 g/mol
InChI Key: BISMZBUZWNRBOE-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 1-(3,4-dimethoxyphenyl)-3-ethyl-2-methyl-1,3-propanedione.

    Substitution Reactions:

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazole ring or the aromatic ring, potentially leading to the formation of dihydropyrazoles or reduced aromatic compounds.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitutions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrazoles and reduced aromatic compounds.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of pyrazole derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique properties may also make it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar aromatic structure but lacking the pyrazole ring.

    5-Ethyl-2-methylpyrazole: A pyrazole derivative without the 3,4-dimethoxyphenyl group.

    4-(3,4-Dimethoxyphenyl)-2-methylpyrazole: Similar structure but without the ethyl group.

Uniqueness

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl group and the pyrazole ring makes it distinct from other related compounds, potentially offering unique reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-ethyl-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-5-10-13(14(15)17(2)16-10)9-6-7-11(18-3)12(8-9)19-4/h6-8H,5,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISMZBUZWNRBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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